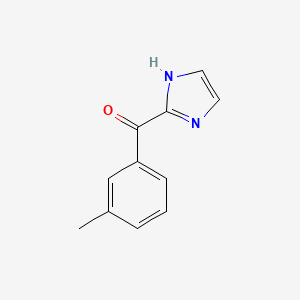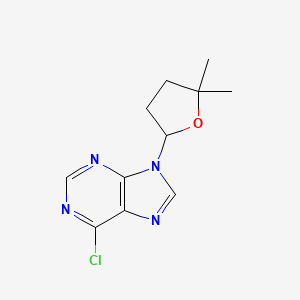
6-Chloro-9-(5,5-dimethyloxolan-2-yl)-9H-purine
Overview
Description
6-Chloro-9-(5,5-dimethyloxolan-2-yl)-9H-purine, also known as clofarabine, is a purine nucleoside analog that has been used in the treatment of various types of cancers, including acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML).
Mechanism of Action
Clofarabine is a prodrug that is converted into its active form, 6-Chloro-9-(5,5-dimethyloxolan-2-yl)-9H-purine triphosphate, inside the cancer cells. Clofarabine triphosphate inhibits DNA synthesis and repair by incorporating into the DNA molecule, leading to DNA damage and cell death. Clofarabine also disrupts mitochondrial function by inhibiting the activity of complex II of the electron transport chain, leading to the generation of reactive oxygen species and apoptosis.
Biochemical and Physiological Effects:
Clofarabine has been shown to have a wide range of biochemical and physiological effects, including the induction of apoptosis, the inhibition of DNA synthesis and repair, the disruption of mitochondrial function, and the modulation of immune responses. Clofarabine has also been found to have antiangiogenic effects by inhibiting the formation of new blood vessels, which are essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
Clofarabine has several advantages for use in laboratory experiments, including its high potency and selectivity for cancer cells, its broad spectrum of activity against various types of cancers, and its favorable pharmacokinetic properties. However, 6-Chloro-9-(5,5-dimethyloxolan-2-yl)-9H-purine also has limitations, including its potential toxicity to normal cells, its narrow therapeutic window, and its limited efficacy in some types of cancers.
Future Directions
There are several future directions for the development and use of 6-Chloro-9-(5,5-dimethyloxolan-2-yl)-9H-purine in cancer therapy. These include the identification of biomarkers that can predict the response to this compound treatment, the development of combination therapies that can enhance the antitumor activity of this compound, and the investigation of the immunomodulatory effects of this compound for the treatment of autoimmune diseases and transplant rejection. Other future directions include the development of new formulations of this compound that can improve its pharmacokinetic properties and reduce its toxicity, as well as the evaluation of this compound in combination with immunotherapy and other targeted therapies.
Scientific Research Applications
Clofarabine has been extensively studied in preclinical and clinical trials for its antitumor activity. It has been shown to induce apoptosis in cancer cells by inhibiting DNA synthesis and repair, and by disrupting mitochondrial function. Clofarabine has also been found to have immunomodulatory effects, including the inhibition of T-cell proliferation and the suppression of cytokine production.
properties
IUPAC Name |
6-chloro-9-(5,5-dimethyloxolan-2-yl)purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O/c1-11(2)4-3-7(17-11)16-6-15-8-9(12)13-5-14-10(8)16/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQNBBUVMZQOKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(O1)N2C=NC3=C2N=CN=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00808987 | |
| Record name | 6-Chloro-9-(5,5-dimethyloxolan-2-yl)-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00808987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62396-87-6 | |
| Record name | 6-Chloro-9-(5,5-dimethyloxolan-2-yl)-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00808987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3355262.png)

![Thieno[2,3-b]pyridin-6(7H)-one](/img/structure/B3355268.png)
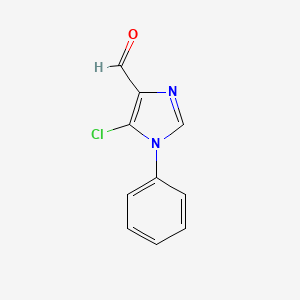
![7-Methyl-5,7-dihydro-6H-pyrrolo[2,3-c][1,6]naphthyridin-6-one](/img/structure/B3355284.png)
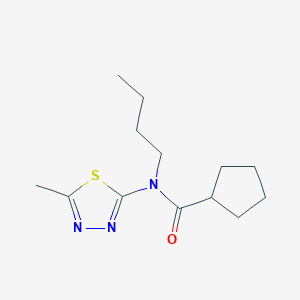
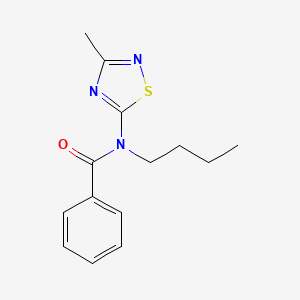


![Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro-](/img/structure/B3355312.png)
![Ethyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B3355327.png)


